![molecular formula C10H8N4O B3055479 4-Hydrazino[1]benzofuro[3,2-d]pyrimidine CAS No. 65024-00-2](/img/structure/B3055479.png)

4-Hydrazino[1]benzofuro[3,2-d]pyrimidine

Descripción general

Descripción

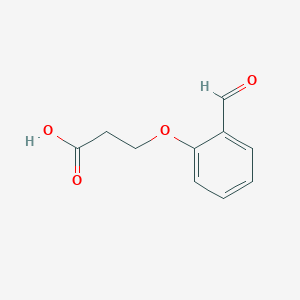

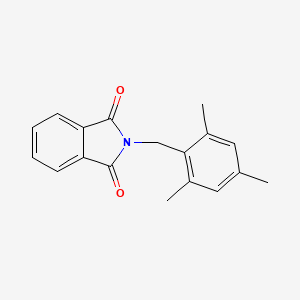

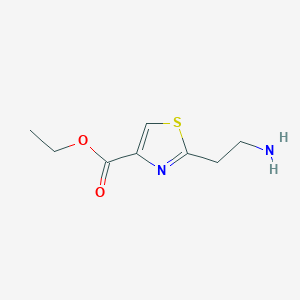

“4-Hydrazino1benzofuro[3,2-d]pyrimidine” is a specialty product for proteomics research . It has a molecular formula of C10H8N4O and a molecular weight of 200.197 .

Synthesis Analysis

The synthesis of 4-Hydrazino1benzofuro[3,2-d]pyrimidine involves several steps. The reactions of 2-substituted 4-chlorobenzofuro [3, 2-d] pyrimidine with hydrazine hydrate gave the corresponding hydrazides . The treatment of hydrazides with ethyl acetoacetate, ethyl cyanoacetate, and acetyl acetone afforded 4-pyrazolyl benzofuro [3, 2-d] pyrimidines . The condensation of 4-hydrazide with different aldehydes gave arylidene hydrazino derivatives .Molecular Structure Analysis

The molecular structure of 4-Hydrazino1benzofuro[3,2-d]pyrimidine is represented by the molecular formula C10H8N4O . The average mass is 200.197 Da and the monoisotopic mass is 200.069809 Da .Chemical Reactions Analysis

The chemical reactions of 4-Hydrazino1benzofuro[3,2-d]pyrimidine involve the treatment of hydrazides with ethyl acetoacetate, ethyl cyanoacetate, and acetyl acetone to afford 4-pyrazolyl benzofuro [3, 2-d] pyrimidines . The condensation of 4-hydrazide with different aldehydes gives arylidene hydrazino derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Hydrazino1benzofuro[3,2-d]pyrimidine include a molecular formula of C10H8N4O and a molecular weight of 200.2 .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- 4-Hydrazino[1]benzofuro[3,2-d]pyrimidine is involved in the synthesis of various pyrimidine derivatives. One study examined the behavior of hydrazines as N-nucleophiles in a method for pyrimidine core annulation via 1H-tetrazole ring cleavage. The resulting products included derivatives of thieno[3,2-d]pyrimidin-4(3H)-ones, thieno[2,3-d]pyrimidin-4(3H)-ones, and [1]benzofuro[3,2-d]pyrimidin-4(3H)-one (Shyyka et al., 2018).

Bioactivity and Pharmaceutical Synthesis

- Benzofuro[3,2-d]pyrimidine derivatives, which include this compound, play a significant role in the synthesis of pharmaceuticals. They are important in developing drugs with antibiosis, anti-inflammatory, and anticancer properties (Xu Wei-ming, 2010).

Heteroaromatic Systems

- This compound is used in creating tricyclic heteroaromatic systems containing a bridgehead nitrogen atom. This compound serves as a precursor for various heterocyclic structures with potential biological activity (Golec et al., 1992).

Antibacterial Agent Synthesis

- Synthesis of novel compounds such as tetrazolo[1,5-c]-pyrrolo[3,2-e]-pyrimidines and triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines using 4-hydrazinopyrrolo[2,3-d]pyrimidines has been reported. These compounds are investigated for potential antibacterial properties (Dave & Shah, 2002).

Chemical Interconversion and Isomerization

- This compound is instrumental in studies on chemical interconversion and isomerization of heterocyclic systems. It is used in exploring reactions that lead to different isomeric structures, which are significant in understanding chemical reactivity and stability (Desai, 2007).

Antimicrobial Activity

- Some derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. These studies contribute to the development of new antimicrobial agents (Sharma et al., 2006).

Direcciones Futuras

The future directions for research on 4-Hydrazino1benzofuro[3,2-d]pyrimidine could involve further exploration of its potential biological activities, such as its inhibitory effects on certain enzymes . Additionally, more research could be conducted to better understand its synthesis and chemical reactions .

Mecanismo De Acción

Target of Action

The primary target of 4-Hydrazino1Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Mode of Action

The exact mode of action of 4-Hydrazino1It’s plausible that it may interact with its target protein (such as cdk2) and inhibit its function, leading to changes in cellular processes .

Biochemical Pathways

The specific biochemical pathways affected by 4-Hydrazino1If we consider its potential inhibition of cdk2, it could affect the cell cycle regulation pathway .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 4-Hydrazino1. These properties are crucial for understanding the bioavailability of the compound.

Result of Action

The molecular and cellular effects of 4-Hydrazino1Similar compounds have shown significant inhibitory activity with ic50 values in the nanomolar range, indicating potent biological activity .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 4-Hydrazino1. Factors such as pH, temperature, and presence of other molecules can potentially affect the compound’s action.

Propiedades

IUPAC Name |

[1]benzofuro[3,2-d]pyrimidin-4-ylhydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O/c11-14-10-9-8(12-5-13-10)6-3-1-2-4-7(6)15-9/h1-5H,11H2,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMWZPKRPLIZDNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389629 | |

| Record name | 4-hydrazino[1]benzofuro[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65024-00-2 | |

| Record name | 4-hydrazino[1]benzofuro[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

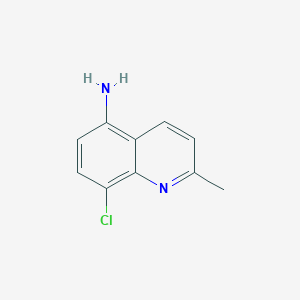

![4-bromo-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B3055411.png)